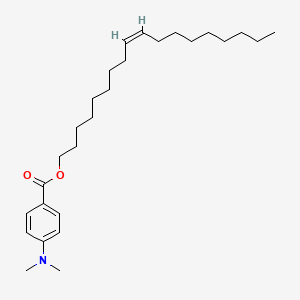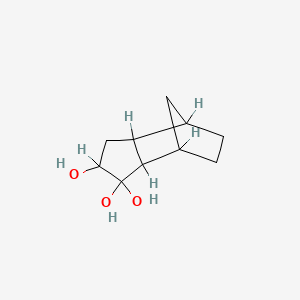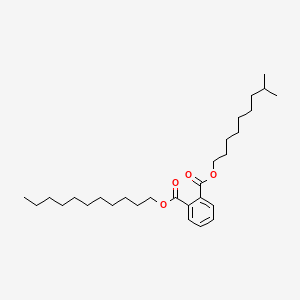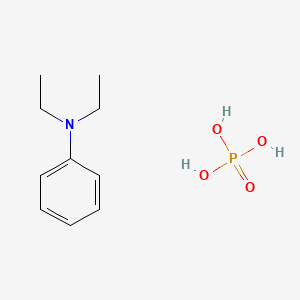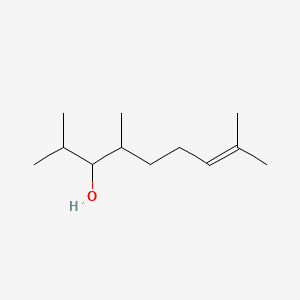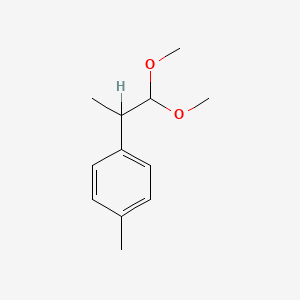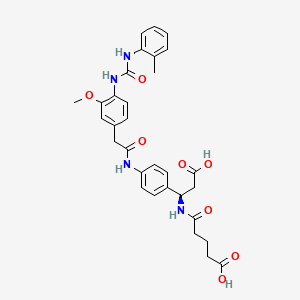
1-Phenyl-2-(triphenylphosphoranyl)ethylenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(triphenylphosphoranyl)ethylenol is an organophosphorus compound characterized by the presence of a phenyl group and a triphenylphosphoranyl group attached to an ethylenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(triphenylphosphoranyl)ethylenol typically involves the reaction of triphenylphosphine with a suitable phenyl-substituted precursor under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, facilitating the formation of the ylide intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-(triphenylphosphoranyl)ethylenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or triphenylphosphoranyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(triphenylphosphoranyl)ethylenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(triphenylphosphoranyl)ethylenol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s molecular targets and pathways depend on the specific context of its use. For example, in organic synthesis, it may participate in nucleophilic addition or substitution reactions, while in biological systems, it may interact with enzymes or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-(triphenylphosphoranyl)ethanone: Similar in structure but differs in the presence of a ketone group instead of an ethylenol group.
Triphenylphosphine: A simpler compound with only the triphenylphosphoranyl group, lacking the phenyl-ethylenol moiety.
Phenylacetone: Contains a phenyl group and a ketone, but lacks the triphenylphosphoranyl group.
Uniqueness
1-Phenyl-2-(triphenylphosphoranyl)ethylenol is unique due to its combination of a phenyl group and a triphenylphosphoranyl group attached to an ethylenol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research.
Propiedades
Número CAS |
6290-60-4 |
|---|---|
Fórmula molecular |
C26H22OP+ |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
[(Z)-2-hydroxy-2-phenylethenyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H/p+1/b26-21- |
Clave InChI |
MZRSAJZDYIISJW-QLYXXIJNSA-O |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O |
SMILES canónico |
C1=CC=C(C=C1)C(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




